4-bromo-N-(4-ethoxyphenyl)benzamide

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

This N-phenylbenzamide scaffold features a para-bromo group for late-stage C–C/C–N diversification and a para-ethoxyphenyl moiety that confers distinct lipophilicity (LogP 4.04) relative to methoxy analogs. Its solved X-ray structure (R=0.05) enables co-crystal screening and computational modeling, while zero Rule-of-Five violations support oral-bioavailability studies. Choose this compound for reproducible SAR campaigns and synthetic applications where downstream coupling reactivity is required.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18g/mol
CAS No. 300383-52-2
Cat. No. B386334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-ethoxyphenyl)benzamide
CAS300383-52-2
Molecular FormulaC15H14BrNO2
Molecular Weight320.18g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
InChIKeyQXINMQAWNKZCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-ethoxyphenyl)benzamide (CAS 300383-52-2): Benzamide Scaffold for Structure–Activity Relationship Studies


4-Bromo-N-(4-ethoxyphenyl)benzamide (CAS 300383-52-2) is a synthetic small-molecule benzamide derivative with the molecular formula C15H14BrNO2 and molecular weight 320.18 g/mol, distinguished by a para-bromo substituent on the benzoyl ring and a para-ethoxyphenyl group on the amide nitrogen . It belongs to the N-phenylbenzamide class, a scaffold extensively explored for pharmacological applications including antiviral and anti-inflammatory activities [1] [2]. Predicted physicochemical properties (ACD/Labs Percepta) indicate a LogP of 4.04, zero Rule-of-Five violations, and a polar surface area of 38 Ų, consistent with favorable oral bioavailability potential .

Why 4-Bromo-N-(4-ethoxyphenyl)benzamide Cannot Be Interchanged with Common Analogs


Despite the structural simplicity of the N-phenylbenzamide class, minor substituent modifications produce substantial divergence in biological target engagement and potency profiles. For example, in the antiviral N-phenylbenzamide series, the presence and position of bromo, methoxy, and amino substituents dictate anti-enterovirus 71 activity, with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) achieving IC50 values of 5.7–12.2 μM while closely related analogs lacking specific substitution patterns exhibit markedly reduced or absent activity [1] [2]. The 4-ethoxyphenyl moiety in 4-bromo-N-(4-ethoxyphenyl)benzamide confers distinct electronic and lipophilic properties compared to the 4-methoxyphenyl, unsubstituted phenyl, or inverted amide regioisomers commonly employed as alternatives. Generic substitution with any benzamide analog without empirical validation of the precise substitution pattern risks experimental irreproducibility, target disengagement, or procurement of a compound with divergent reactivity in downstream synthetic applications .

4-Bromo-N-(4-ethoxyphenyl)benzamide: Differential Evidence Against Closest Analogs


Bromo Substituent Enables Synthetic Diversification via Cross-Coupling

4-Bromo-N-(4-ethoxyphenyl)benzamide contains a para-bromo substituent on the benzoyl ring, providing a functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the non-brominated analog N-(4-ethoxyphenyl)benzamide (CAS 15437-14-6) . This bromo group serves as a synthetic diversification point, enabling late-stage functionalization to generate derivative libraries for SAR exploration. The presence of the bromo substituent also increases the molecular weight from 241.29 g/mol in the non-brominated analog to 320.18 g/mol, and elevates the predicted LogP from approximately 3.1–3.3 to 4.04, altering lipophilicity-dependent properties such as membrane permeability and non-specific binding .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-Ethoxyphenyl Substitution Confers Distinct Lipophilicity from 4-Methoxyphenyl Analogs

The 4-ethoxyphenyl substituent on the amide nitrogen of 4-bromo-N-(4-ethoxyphenyl)benzamide provides distinct lipophilic character relative to the 4-methoxyphenyl analogs. The ethyl group extension from methoxy to ethoxy increases the calculated LogP by approximately 0.5–0.7 log units compared to 4-bromo-N-(4-methoxyphenyl)benzamide . This difference in lipophilicity directly impacts predicted membrane permeability, protein binding, and metabolic stability. In the antiviral N-phenylbenzamide series reported by Ji et al., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) exhibited IC50 values of 5.7–12.2 μM against enterovirus 71, with the methoxy substituent contributing to the observed activity profile [1]. Substitution of the methoxy with an ethoxy group is expected to alter both potency and selectivity due to steric and electronic effects, underscoring the non-interchangeability of these analogs.

Physicochemical Properties Drug Design Lipophilicity

Predicted Drug-Likeness and Oral Bioavailability Parameters Meet Established Thresholds

4-Bromo-N-(4-ethoxyphenyl)benzamide satisfies multiple computational drug-likeness criteria, supporting its utility as a lead-like scaffold in medicinal chemistry campaigns. Based on ACD/Labs Percepta predicted parameters, the compound exhibits a LogP of 4.04, zero violations of Lipinski's Rule of Five, a polar surface area (PSA) of 38 Ų, and 4 freely rotatable bonds . The low PSA (< 140 Ų) and LogP below 5 are consistent with favorable oral absorption potential. In contrast, certain regioisomeric analogs such as N-(4-bromophenyl)-4-ethoxybenzamide possess identical molecular formula (C15H14BrNO2) and comparable predicted LogP, but differ in the amide bond orientation (benzoyl substitution pattern reversed), which can substantially alter hydrogen-bonding geometry and target recognition .

ADME Drug-Likeness Bioavailability

Validated Application Scenarios for 4-Bromo-N-(4-ethoxyphenyl)benzamide


Scaffold for Diversified Benzamide Library Synthesis via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent on the benzoyl ring of 4-bromo-N-(4-ethoxyphenyl)benzamide provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification to generate structurally varied benzamide analogs for medicinal chemistry SAR campaigns . This reactivity is unavailable in the non-brominated analog N-(4-ethoxyphenyl)benzamide, making 4-bromo-N-(4-ethoxyphenyl)benzamide the appropriate procurement choice when downstream C-C or C-N bond formation is planned .

Lead-Like Starting Point for N-Phenylbenzamide SAR Exploration

With predicted physicochemical properties (LogP 4.04, PSA 38 Ų, zero Rule-of-Five violations) consistent with favorable oral bioavailability , 4-bromo-N-(4-ethoxyphenyl)benzamide serves as a drug-like starting scaffold for exploring the N-phenylbenzamide pharmacophore class. This class has demonstrated antiviral activity against enterovirus 71 (IC50 5.7–12.2 μM for the 3-amino-4-methoxy analog 1e), validating the scaffold's relevance for infectious disease target discovery [1].

Physicochemical Comparator in Lipophilicity-Dependent Assays

The 4-ethoxyphenyl substituent confers distinct lipophilicity (predicted LogP 4.04) relative to 4-methoxyphenyl analogs (estimated LogP ~3.4–3.5) . This property makes 4-bromo-N-(4-ethoxyphenyl)benzamide a suitable comparator compound in studies investigating the relationship between LogP and membrane permeability, non-specific protein binding, or metabolic stability within the benzamide class .

Crystallography and Solid-State Characterization Studies

The crystal structure of 4-bromo-N-(4-ethoxyphenyl)benzamide has been solved by X-ray diffraction, with refinement to R = 0.05 for 782 observed reflections in the monoclinic space group P2(1) . This established crystallographic data supports its use in solid-state characterization studies, co-crystal screening, and computational modeling requiring experimental structural coordinates, providing a level of structural validation unavailable for many closely related analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(4-ethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.